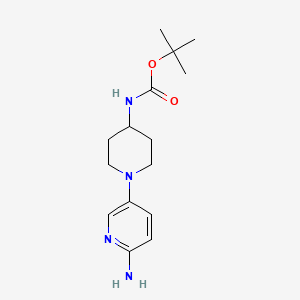![molecular formula C16H17BrO2S B12641047 2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide CAS No. 5330-68-7](/img/structure/B12641047.png)
2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 2511 is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program. It is known for its potential applications in cancer research and treatment. The compound has been studied for its biological activity and its ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 2511 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but typically involves:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Final Assembly: The final steps involve the assembly of the intermediate compounds into the desired structure of NSC 2511. This may include additional reactions such as oxidation or reduction.
Industrial Production Methods
Industrial production of NSC 2511 requires scaling up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 2511 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert NSC 2511 to its reduced forms, which may have different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state derivatives, while reduction may yield lower oxidation state compounds.
Scientific Research Applications
NSC 2511 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment. It has shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 2511 involves its interaction with specific molecular targets. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cancer cell proliferation.
Modulate Receptors: Affect the function of receptors that play a role in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
NSC 2511 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include:
NSC 1234: Another compound with potential anticancer properties, but with a different mechanism of action.
NSC 5678: Known for its ability to inhibit a different set of enzymes compared to NSC 2511.
NSC 9101: Shares structural similarities but has distinct biological effects.
NSC 2511 stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5330-68-7 |
|---|---|
Molecular Formula |
C16H17BrO2S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(4-methylphenyl)ethanone;bromide |
InChI |
InChI=1S/C16H17O2S.BrH/c1-11-4-6-14(7-5-11)16(17)10-19-15-8-12(2)18-13(3)9-15;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VKUHDEFVQJPVLP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=[O+]C(=C2)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)

![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
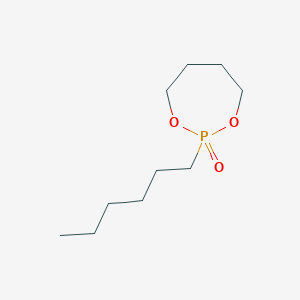
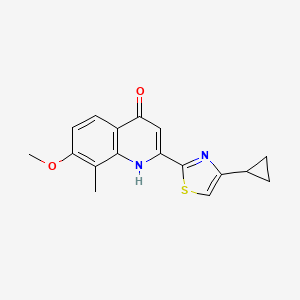
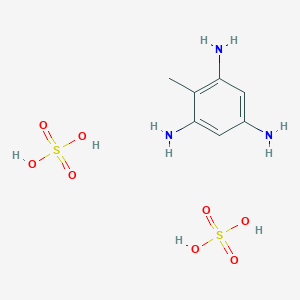

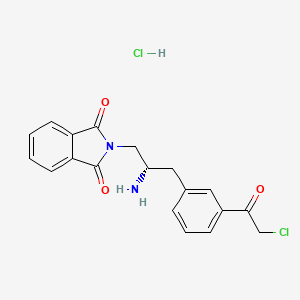
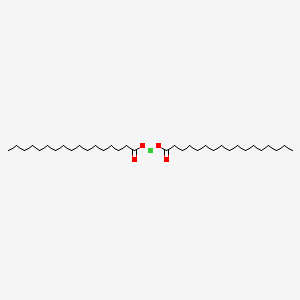
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
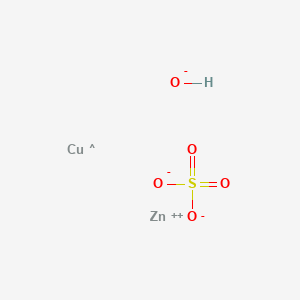
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
